2-(Ethanesulfinyl)ethan-1-amine

Description

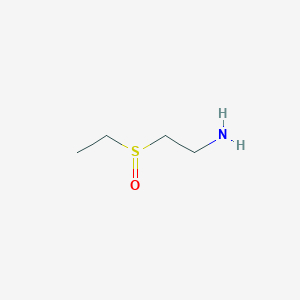

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfinylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NOS/c1-2-7(6)4-3-5/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMHWHARDIAQMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Ethanesulfinyl)ethan-1-amine with structurally related ethan-1-amine derivatives, emphasizing substituent effects, physicochemical properties, and applications:

Key Research Findings

Physicochemical Properties

- Chirality : Sulfinyl groups introduce a stereocenter, enabling enantioselective interactions in drug-receptor binding, a feature absent in symmetric thioethers .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(Ethanesulfinyl)ethan-1-amine with high purity?

The synthesis involves oxidizing the thioether precursor, 2-(ethanethio)ethan-1-amine, under controlled conditions. Key steps include:

- Oxidation : Use meta-chloroperbenzoic acid (mCPBA, 1.1 equivalents) in dichloromethane at 0–5°C to prevent over-oxidation to sulfones .

- Catalysis : Lewis acids like boron trifluoride diethyl etherate improve regioselectivity during intermediate formation, as demonstrated for structurally similar sulfinyl compounds .

- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) isolates the sulfoxide product (>95% purity) .

Basic: How should researchers characterize the stereochemistry of the sulfinyl group in this compound?

The chiral sulfinyl group requires:

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) resolve enantiomers .

- Vibrational Circular Dichroism (VCD) : Combines experimental spectra with DFT calculations for absolute configuration determination.

- X-ray crystallography : Heavy-atom derivatives (e.g., brominated analogs) provide definitive stereochemical assignments .

Advanced: How can contradictory EC50 values in receptor binding assays be resolved?

Discrepancies may arise from:

- Receptor subtype specificity : Perform competitive binding assays using isoform-specific radiolabeled ligands (e.g., [³H]SCH23390 for dopamine D1 vs. D5 receptors) .

- Stereochemical effects : Test separated enantiomers individually, as (S)- and (R)-sulfinyl isomers exhibit up to 100-fold affinity differences in analogous compounds .

- Assay standardization : Buffer systems (e.g., Tris-HCl vs. HEPES) and co-factor concentrations (Mg²⁺ 2 mM vs. 5 mM) must be optimized .

Advanced: What experimental designs are optimal for studying the compound’s mechanism of action?

- Target identification : Use molecular docking (Glide XP) against sulfoxide-binding enzymes (e.g., cytochrome P450 isoforms) and validate with surface plasmon resonance (SPR) for binding kinetics .

- Functional assays : Measure cAMP accumulation (GPCR targets) or enzymatic inhibition (e.g., monoamine oxidase) with concentration-response curves .

- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to assess sulfoxide-thioether interconversion .

Basic: What factors influence the compound’s stability, and how should it be stored?

- pH sensitivity : Stable at pH 6.5–7.5; acidic conditions (<4) cause sulfoxide-thioether rearrangement, while alkaline conditions (>9) promote oxidation to sulfones .

- Storage : Store at -20°C under nitrogen in amber vials (<5% degradation over 30 days). Lyophilization with trehalose preserves >98% purity for 12 months .

Advanced: How does structural modification of the sulfinyl group impact biological activity?

Comparative studies of analogs reveal:

| Structural Variation | Biological Impact | Reference |

|---|---|---|

| Ethanesulfinyl → cyclopropane | Reduced receptor affinity but improved metabolic stability | |

| (S)- vs. (R)-sulfinyl | 100-fold difference in dopamine receptor binding | |

| Sulfinyl → sulfone | Loss of enzymatic inhibition activity |

These findings highlight the sulfinyl group’s critical role in target engagement and guide rational drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.